molecular formula C12H14N2O6S B3382282 1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-62-1

1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3382282
CAS No.: 321970-62-1
M. Wt: 314.32 g/mol
InChI Key: NEGZMRXQWUTVEF-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a sulfonyl group linked to a 4-nitrophenyl ring at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. It is commercially available as a powder (Santa Cruz Biotechnology, Catalog #sc-338873) and serves as a key intermediate in medicinal chemistry for designing sulfonamide-based therapeutics .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)9-2-1-7-13(8-9)21(19,20)11-5-3-10(4-6-11)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGZMRXQWUTVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid has been studied for its potential as a therapeutic agent, particularly in the following areas:

  • Antidiabetic Research : The compound has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and type II diabetes. Inhibiting this enzyme can help manage blood glucose levels and reduce insulin resistance .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
  • Anticancer Properties : Research is ongoing to assess its efficacy against various cancer cell lines, leveraging its ability to interact with biological targets and potentially inhibit tumor growth .

2. Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its sulfonyl group can undergo substitution reactions, allowing chemists to modify its structure for specific applications. This versatility makes it a valuable tool in organic synthesis.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Antidiabetic ActivityInhibition of 11β-HSD1; potential for managing type II diabetes
Antimicrobial PropertiesExhibited activity against specific bacterial strains
Anticancer PotentialDemonstrated inhibitory effects on cancer cell proliferation

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. 4-Nitrophenyl Derivatives
  • The ethyl ester moiety (vs. free carboxylic acid) may enhance lipophilicity but requires hydrolysis for bioactivity .
  • 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-3-carboxylic acid (CAS: 951625-01-7): Introducing a second substituent (Cl and NO₂) increases steric bulk and electronic complexity, which could affect solubility (MW: 328.34 g/mol) and target engagement .
Phenylsulfonyl vs. Heterocyclic Sulfonyl Groups
  • Solubility is moderate (>43.2 µg/mL at pH 7.4) .
  • 1-((3,4-Dihydroxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylic acid (Compound 28): The anthraquinone moiety (MW: 360.02 g/mol) enhances π-π stacking interactions but reduces aqueous solubility due to increased hydrophobicity .

Modifications to the Piperidine Core

Carboxylic Acid Esterification
  • Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-3-carboxylate : Esterification masks the carboxylic acid’s polarity, improving membrane permeability. This is critical for prodrug designs .
Positional Isomerism
  • 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid : Ortho-substitution of the nitro group creates steric hindrance, possibly reducing binding efficiency compared to the para-substituted analog .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula MW (g/mol) Solubility Key Spectroscopic Data
Target Compound C₁₂H₁₄N₂O₆S 250.25 Low (powder) ¹H NMR (CDCl₃): δ 8.30 (d, J=8 Hz, 2H, Ar-H)
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₄ClNO₄S 303.76 Moderate in DCM TLC Rf: 0.5 (n-hexane:EtOAc 7:3)
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₁H₁₅N₂O₅S 301.32 >43.2 µg/mL (pH 7.4) HRMS: [M+H]⁺ calc. 301.32, found 301.32

Biological Activity

1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid, also known by its CAS number 321970-62-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitrophenyl sulfonyl group and a carboxylic acid moiety. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its sulfonyl group can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting neurotransmitter pathways by modulating the activity of acetylcholinesterase (AchE) and gamma-aminobutyric acid (GABA) transporters .

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. For instance, it has been reported to enhance GABA uptake in cultured cell lines, demonstrating potential as a therapeutic agent for conditions like epilepsy or anxiety disorders . The compound's effects on cellular metabolism have also been noted, with implications for neuroprotection at lower doses while exhibiting neurotoxic effects at higher concentrations.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionModulates AchE activity
GABA Uptake InhibitionSignificant inhibition compared to standard drugs
Neuroprotective EffectsBeneficial at low doses
Neurotoxic EffectsAdverse effects at high doses

Case Study 1: GABA Uptake Inhibition

A study synthesized various derivatives of piperidine-3-carboxylic acids, including the target compound. The results demonstrated that this compound exhibited superior GABA uptake inhibition compared to other tested compounds, with an IC50 value significantly lower than that of traditional GABA reuptake inhibitors like tiagabine .

Case Study 2: Neuroprotective Properties

In an experimental model assessing neuroprotection, the compound was administered at varying doses. The results indicated that lower doses effectively reduced oxidative stress markers in neuronal cells while higher doses led to increased cell death, emphasizing the importance of dosage in therapeutic applications.

Research Findings

Recent research has focused on the pharmacokinetics and metabolic pathways associated with this compound. Studies have shown that the compound undergoes significant metabolic transformations which can influence its efficacy and safety profile in vivo. The transport mechanisms within cellular environments are also critical for its bioactivity, suggesting that further investigation into its pharmacodynamics is warranted .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid, and how can reaction progress be monitored?

  • Methodology : Synthesis typically involves sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., in methanol or DMF). Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization or HPLC for intermediates. Post-reaction purification employs column chromatography or recrystallization .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use anhydrous conditions for sulfonylation to prevent hydrolysis of the sulfonyl group.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C1 of piperidine, carboxylic acid at C3) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretch ~1350 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₂O₆S: calculated 338.05) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological assays are recommended to screen for therapeutic potential?

  • Methodology :

  • Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays or TNF-α/IL-6 quantification in macrophage models .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
    • Controls : Include structurally similar analogs (e.g., 4-phenylpiperidine derivatives) to assess SAR .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis pathways and predict reactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfonylation and ring functionalization .
  • Reaction Path Search Tools : Implement ICReDD’s hybrid computational-experimental workflows to narrow optimal conditions (e.g., solvent selection, catalyst screening) .
  • Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices (e.g., blood plasma) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Structural Validation : Confirm compound identity and purity (e.g., via XRD or 2D-NMR) to rule out batch variability .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 1-(4-nitrophenyl)piperidine-2-carboxylic acid) to identify activity trends .

Q. How can researchers design experiments to study target interactions and mechanism of action?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., kinases, receptors) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Crystallography/CRYO-EM : Resolve 3D structures of compound-protein complexes to identify binding pockets .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate in buffers (pH 2–8) and analyze degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated oxidation .
  • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction in serum .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.